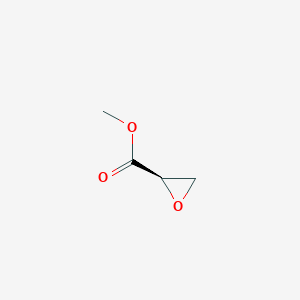
4-Bromo-3-fluoroaniline
Overview
Description
4-Bromo-3-fluoroaniline is an intermediate used for the synthetic preparation of Tradizolid and various pharmaceuticals such as the synthesis of several lateral difluoro-substituted 4,4-dialkyl- and 4,4-alkoxyalkylterphenyls .
Synthesis Analysis
The synthesis of this compound involves several steps. It is used as an intermediate in the preparation of various pharmaceuticals . The yield of the reaction varies depending on the conditions .Molecular Structure Analysis
The molecular formula of this compound is C6H5BrFN . The InChI Key is YTMVYYAKOPIJCZ-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound is used in various chemical reactions, particularly in the synthesis of several lateral difluoro-substituted 4,4-dialkyl- and 4,4-alkoxyalkylterphenyls .Physical And Chemical Properties Analysis
This compound appears as white to cream to pale brown crystals or powder . It has a melting point of 65.0-71.0°C . The density is 0.982 g/mL at 25°C .Scientific Research Applications
Synthesis and Biological Activity
4-Bromo-3-fluoroaniline serves as a key intermediate in the synthesis of various biologically active compounds. For instance, it has been utilized in the synthesis of thieno[3,2‐c]quinoline, pyrrolo[3,2‐c]quinoline, and N‐methylpyrrolo[3,2‐c]quinoline systems. These compounds, upon synthesis, demonstrate significant antibacterial activity against both gram-positive and gram-negative bacteria, as well as notable antifungal activity in some cases (Abdel‐Wadood et al., 2014).
Chemical Synthesis
The compound has been employed in the chemical synthesis of various other compounds. For example, it was used in the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate for many biologically active compounds. This synthesis involved multiple steps like nitration, chlorination, N-alkylation, reduction, and condensation (Wang et al., 2016).
Modular Microreaction System
This compound is also important in the synthesis of dyes. It is used to synthesize 4-bromo-3-methylanisole, a key component in black fluorane dye (2-anilino-3-methyl-6-dibutylaminofluorane, ODB-2), crucial for the manufacture of thermal papers. Innovative methods like continuous homogeneous bromination in a modular microreaction system have been developed for this purpose (Xie et al., 2020).
Pharmaceutical Intermediate
It serves as a vital intermediate in pharmaceutical synthesis. Specifically, it is a key intermediate for the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. Various methods, including cross-coupling reactions and diazotization, have been utilized to synthesize derivatives like 2-fluoro-4-bromobiphenyl, which are integral in the production of such pharmaceuticals (Qiu et al., 2009).
Organic Synthesis and Material Science
The compound is also used in organic synthesis and material science, for example, in the synthesis of benzylideneaniline compounds like N-(4-bromobenzylidene)-4-fluoroaniline and N-(4-bromobenzylidene)-4-methoxyaniline. These compounds have been studied for their nonlinear optical properties and potential in material science applications (Subashini et al., 2021).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
4-Bromo-3-fluoroaniline is primarily used as an intermediate in the synthesis of various pharmaceuticals . The specific targets of this compound can vary depending on the final pharmaceutical product it is used to produce.
Mode of Action
Instead, it undergoes further chemical reactions to form more complex compounds that can interact with biological targets . The mode of action of these compounds can vary widely depending on their structure and the specific biological target they interact with.
Biochemical Pathways
The biochemical pathways affected by this compound are dependent on the final pharmaceutical product it is used to synthesize
Result of Action
The pharmaceutical products synthesized using this compound can have a wide range of effects, depending on their specific biological targets .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is soluble in some organic solvents such as alcohols, ethers, and ketones, but insoluble in water . This solubility profile can affect how the compound is handled and stored, and how it reacts in different environments. Furthermore, safety information indicates that it has irritant properties and can cause inflammation and irritation when in contact with skin and eyes .
properties
IUPAC Name |
4-bromo-3-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMVYYAKOPIJCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356332 | |
| Record name | 4-Bromo-3-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
656-65-5 | |
| Record name | 4-Bromo-3-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-3-fluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(alphaR)-4-Fluoro-alpha-[(3S)-4-methyl-3-[[(5-methyl-3-isoxazolyl)carbonyl]amino]-2-oxopentyl]-benzenepropan](/img/structure/B116594.png)


![2-(2-Hydroxyethoxy)ethyl 4-benzo[b][1,4]benzothiazepin-6-ylpiperazine-1-carboxylate](/img/structure/B116599.png)
![3-Methylisothiazolo[4,5-b]pyridine](/img/structure/B116600.png)

![Chloromethyl (8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-methoxycarbonyloxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B116604.png)

